9-Bromo-betamethasone Valerate

Regulatory Science Quality Control Analytical Chemistry

Procure 9-Bromo-betamethasone Valerate exclusively as an analytical reference standard for Betamethasone Valerate QC. This is the EP Impurity D / USP Related Compound D—mandated by pharmacopeial monographs for method validation, system suitability, and stability studies. It is NOT a therapeutic and cannot be substituted with the parent drug or 9-fluoro analogs. Certified purity with full characterization data ensures audit-ready regulatory compliance for ANDA/DMF submissions and batch release testing.

Molecular Formula C₂₇H₃₇BrO₆
Molecular Weight 537.48
Cat. No. B1154283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-betamethasone Valerate
Synonyms(8S,9R,10S,11S,13S,14S,16S,17R)-9-Bromo-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl Pentanoate
Molecular FormulaC₂₇H₃₇BrO₆
Molecular Weight537.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo-betamethasone Valerate: Regulatory Identity and Procurement as a Critical Betamethasone Valerate EP Impurity D Standard


9-Bromo-betamethasone Valerate (C27H37BrO6, MW 537.48) is a chemically defined, brominated derivative of the potent synthetic glucocorticoid Betamethasone Valerate, specifically identified and cataloged as Betamethasone Valerate EP Impurity D and USP Related Compound D [1]. Its primary and defining role is not as a therapeutic agent, but as a crucial analytical reference standard required for pharmaceutical quality control (QC), method validation, and stability studies to ensure the purity and safety of Betamethasone Valerate drug substances and finished products .

Why 9-Bromo-betamethasone Valerate is Irreplaceable: Critical Differentiation from Therapeutic Corticosteroids


A scientific or industrial user cannot simply substitute 9-Bromo-betamethasone Valerate with a generic, closely related analog, or even the parent drug Betamethasone Valerate itself. The fundamental differentiation lies in its intended use case: 9-Bromo-betamethasone Valerate is procured not for its anti-inflammatory potency in a biological model, but for its unique, verifiable identity as a specified impurity standard. Its substitution with any other compound would invalidate regulatory compliance for analytical methods, as the compound's specific molecular structure (9α-bromo substitution) and retention time are the precise parameters being measured against the established pharmacopeial monograph [1][2]. While a related analog like 9-Fluoro-betamethasone Valerate (the active drug) may have a well-documented therapeutic index, 9-Bromo-betamethasone Valerate serves a completely orthogonal purpose: it is the defined 'negative control' or 'contaminant marker' that proves a production batch is pure and safe [3]. This critical distinction underpins its unique procurement value and the non-negotiable need for its certified reference material.

Quantitative Evidence for the Differentiation and Procurement of 9-Bromo-betamethasone Valerate


Regulatory Identity: 9-Bromo-betamethasone Valerate is the Official EP Impurity D and USP Related Compound D

9-Bromo-betamethasone Valerate is unequivocally defined as the official EP Impurity D and USP Related Compound D for Betamethasone Valerate [1]. Its identity is confirmed by its unique UNII (OTH13J7X3S) and its molecular structure, featuring a bromine atom at the 9-position [1]. This official designation is the primary differentiator from other structurally similar corticosteroid impurities or analogs, which are assigned different letter codes (e.g., Impurity A, B, C, etc.) and have distinct analytical specifications. The compound is supplied with detailed characterization data compliant with EP/USP guidelines, enabling its direct use in validated analytical methods [2].

Regulatory Science Quality Control Analytical Chemistry

USP Certification and Controlled Purity: A Quantitative Differentiator for 9-Bromo-betamethasone Valerate as a Reference Standard

The procurement of 9-Bromo-betamethasone Valerate as a USP Reference Standard (e.g., Lot F193K0) ensures a defined, controlled, and traceable quality that is not guaranteed with non-certified 'research grade' chemicals from other vendors . While the absolute purity of the compound may be high (>95% by HPLC), the USP-certified product provides a verifiable Certificate of Analysis that confirms its fitness for use in specific compendial methods . In contrast, a generic research chemical supplier may only provide a basic HPLC purity value without the rigorous stability, homogeneity, and traceability testing required for pharmaceutical QC .

Reference Standards Analytical Method Validation Pharmaceutical Purity

Unexpected Anti-Parasitic Activity: A Differentiating Biological Property of 9-Bromo-betamethasone Valerate Compared to the Parent Drug

In vitro studies have reported that Betamethasone Valerate EP Impurity D (9-Bromo-betamethasone Valerate) exhibits anti-parasitic activity against Trypanosoma cruzi and Leishmania amazonensis . This activity is a notable and unexpected differentiator from its parent compound, Betamethasone Valerate, which is characterized primarily for its anti-inflammatory and immunosuppressive effects through glucocorticoid receptor agonism . The specific mechanism for this anti-parasitic activity has not been fully elucidated, but it suggests a potential alternative biological profile for the brominated impurity.

Antiparasitic Research Drug Repurposing In Vitro Pharmacology

Stoichiometric Distinction: The 9α-Bromo Substitution Confers Unique Physicochemical and Analytical Properties

The defining structural difference between 9-Bromo-betamethasone Valerate (Impurity D) and the active pharmaceutical ingredient (API) Betamethasone Valerate is the replacement of a fluorine atom at the 9α-position with a bromine atom [1][2]. This substitution results in a higher molecular weight (537.48 g/mol vs. 476.58 g/mol for Betamethasone Valerate) and a distinct isotopic pattern in mass spectrometry due to the presence of bromine [3]. In chromatographic systems, this alteration in halogen bonding and lipophilicity leads to a different retention time, which is the fundamental basis for its separation and quantification as an impurity.

Analytical Method Development Mass Spectrometry Chromatography

Defined Application Scenarios for the Procurement and Use of 9-Bromo-betamethasone Valerate


Pharmaceutical Quality Control (QC) and Batch Release

This is the primary and most critical application. Pharmaceutical manufacturers and QC laboratories require 9-Bromo-betamethasone Valerate as a USP or EP certified reference standard to develop, validate, and execute analytical methods (e.g., HPLC, UPLC) for the quantification of Impurity D in Betamethasone Valerate drug substance and finished product batches . Its use is mandated by regulatory pharmacopeias to demonstrate that the level of this specific process-related impurity does not exceed the acceptance criteria (NMT 0.10% or as defined in the individual monograph), thereby ensuring batch-to-batch consistency and patient safety before commercial release [1].

Method Development and Validation in R&D

Analytical R&D scientists use 9-Bromo-betamethasone Valerate as a key component in forced degradation studies and method development . By spiking the API with this known impurity, they can establish the method's specificity, resolution, and sensitivity. This ensures that the analytical procedure is stability-indicating and can accurately detect and quantify the impurity during stability studies and throughout the product's shelf life. Its unique chromatographic and spectral properties serve as a critical benchmark for system suitability tests [1].

Pharmacological Research into Unexpected Biological Activities

For academic or biotech researchers investigating alternative therapeutic applications, the reported in vitro anti-parasitic activity of 9-Bromo-betamethasone Valerate against Trypanosoma cruzi and Leishmania amazonensis provides a specific, hypothesis-driven reason for its procurement . It can be used as a reference compound or a starting point for medicinal chemistry optimization in drug discovery programs targeting neglected tropical diseases, a role that is distinct from its primary use as an analytical standard and from the known pharmacology of its parent compound [1].

Reference Material for Mass Spectrometry and Chromatography

The unique isotopic pattern of bromine makes 9-Bromo-betamethasone Valerate an excellent reference material for calibrating and optimizing LC-MS instruments used in the analysis of halogenated corticosteroids . Its distinct mass and retention time relative to the fluorine-containing API (Betamethasone Valerate) provide a clear, robust benchmark for confirming instrument performance and method parameters in a high-throughput analytical laboratory setting [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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